Ro 20-0657/000
Overview
Description
Ro 20-0657/000 is a fascinating chemical compound with immense potential in scientific research. Its unique structure holds promise in diverse applications, ranging from pharmaceuticals to materials science. This compound is characterized by the presence of a pyrimidine ring substituted with amino groups and a methanol group, along with a trimethoxyphenyl group.
Scientific Research Applications
Ro 20-0657/000 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase, which is crucial in the folate pathway.
Medicine: Explored for its anti-tubercular activity and potential use in developing new antibiotics.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Trimethoprim impurity C, also known as Ro 20-0657/000, is a metabolite of Trimethoprim . The primary target of Trimethoprim is bacterial dihydrofolate reductase (DHFR) , a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) . This enzyme plays a crucial role in the synthesis of bacterial DNA .
Mode of Action
Trimethoprim impurity C, similar to Trimethoprim, is likely to inhibit DHFR . By inhibiting DHFR, it prevents the formation of THF, thereby hindering the synthesis of bacterial DNA and proteins . This inhibition ultimately leads to the cessation of bacterial survival .
Biochemical Pathways
The inhibition of DHFR disrupts the folate metabolism pathway . Folate metabolism is essential for the biosynthesis of thymidylate and purines, as well as several other amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . Inhibition of folate-metabolizing enzymes leads to an imbalance in these pathways, disrupts DNA replication, and eventually causes cell death .
Pharmacokinetics
Steady-state concentrations of Trimethoprim are achieved after approximately 3 days of repeat administration . Average peak serum concentrations of approximately 1 µg/mL (C max) are achieved within 1 to 4 hours (T max) following the administration of a single 100mg dose . Trimethoprim appears to follow first-order pharmacokinetics .
Result of Action
The inhibition of DHFR by Trimethoprim impurity C results in the disruption of bacterial DNA synthesis, leading to the cessation of bacterial survival . This makes it an effective antibacterial agent.
Action Environment
The action of Trimethoprim impurity C, like Trimethoprim, can be influenced by environmental factors such as pH and ionic strength . These factors can affect the adsorption-desorption process of the compound in aquatic environments, especially in coastal or estuary areas where these factors can vary widely . Therefore, these factors need to be considered when modeling the fate and transport of Trimethoprim impurity C in these environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 20-0657/000 typically involves the reaction of 2,4-diaminopyrimidine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ro 20-0657/000 undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 5-pyrimidinecarboxylic acid derivatives.
Reduction: Formation of 2,4-diaminopyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ro 20-0657/000 stands out due to its unique combination of a pyrimidine core with a trimethoxyphenyl group. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced selectivity and potency in inhibiting dihydrofolate reductase, making it a valuable candidate for drug development .
Properties
IUPAC Name |
(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6,11,19H,1-3H3,(H4,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSRBQVQNNQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CN=C(N=C2N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347744 | |
Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29606-06-2 | |
Record name | RO-20-0657/000 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029606062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-HYDROXYTRIMETHOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7439XP501F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How was alpha-hydroxytrimethoprim identified as a degradation product of trimethoprim?
A1: Researchers identified alpha-hydroxytrimethoprim as a degradation product of trimethoprim using advanced mass spectrometry techniques. They incubated trimethoprim with nitrifying activated sludge bacteria, simulating microbial degradation in a wastewater treatment setting. The resulting metabolites were analyzed using electrospray ionization-ion trap mass spectrometry (MSn) combined with H/D-exchange experiments. This approach allowed them to elucidate the structure of the unknown metabolite and confirm its identity as alpha-hydroxytrimethoprim. Further confirmation was achieved using a hybrid quadrupole time-of-flight mass spectrometer (QqTOF-MS) operating in MS/MS mode, which provided accurate mass measurements of the metabolite and its fragment ions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.